molecular formula C18H21N3O5S B2629652 (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897486-14-5

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2629652
M. Wt: 391.44
InChI Key: JMVIIEJWRQRODQ-UHFFFAOYSA-N
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Description

“(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido2. However, the exact synthesis process for this specific compound is not readily available in the resources.



Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a related compound, “(5,6-dihydro-1,4-dioxin-2-yl)methanamine”, the InChI code is "1S/C5H9NO2/c6-3-5-4-7-1-2-8-5/h4H,1-3,6H2"1. However, the exact InChI code for the requested compound is not available in the resources.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources. However, similar compounds have been used in various chemical reactions, including condensation reactions and as precursors of nitrilimines2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, density, boiling point, and melting point. For a related compound, “(5,6-dihydro-1,4-dioxin-2-yl)methanamine”, the molecular weight is 115.131. However, the exact physical and chemical properties for the requested compound are not available in the resources.


Scientific Research Applications

Synthesis and Biological Activity

A study explored the synthesis of derivatives with a structure related to the chemical compound , focusing on antimicrobial activities. The derivatives were created through a series of reactions involving 2-substituted-4-methylthiazole and N-substituted benzyl piperazine, showcasing moderate to good antimicrobial activity against various strains (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Antimicrobial Properties

Another study synthesized new pyridine derivatives from 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid, generating compounds with variable and modest antimicrobial activity. This research underscores the potential of structurally related compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anti-mycobacterial Chemotypes

Research identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, with several compounds displaying potent activity against Mycobacterium tuberculosis H37Rv strain. This finding indicates the potential for developing new treatments for tuberculosis (Pancholia et al., 2016).

Safety And Hazards

The safety and hazards of a compound can be determined by its MSDS (Material Safety Data Sheet). For a related compound, “(5,6-dihydro-1,4-dioxin-2-yl)methanamine”, the hazard statements include H225, H302, and H3141. However, the exact safety and hazards for the requested compound are not available in the resources.


Future Directions

The future directions for this compound are not explicitly mentioned in the available resources. However, similar compounds have shown potential for further research due to their various biological activities2.


Please note that this analysis is based on the available resources and might not be exhaustive. For a more comprehensive analysis, further research and resources would be required.


properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-23-12-3-4-13(24-2)16-15(12)19-18(27-16)21-7-5-20(6-8-21)17(22)14-11-25-9-10-26-14/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVIIEJWRQRODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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